molecular formula C27H24N4O4S B5555903 N-(4-{[2-(2-methoxybenzylidene)hydrazino]carbonyl}benzyl)-N-2-pyridinylbenzenesulfonamide

N-(4-{[2-(2-methoxybenzylidene)hydrazino]carbonyl}benzyl)-N-2-pyridinylbenzenesulfonamide

Cat. No. B5555903
M. Wt: 500.6 g/mol
InChI Key: SPGZOCSTHAECEL-VUTHCHCSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[2-(2-methoxybenzylidene)hydrazino]carbonyl}benzyl)-N-2-pyridinylbenzenesulfonamide is a useful research compound. Its molecular formula is C27H24N4O4S and its molecular weight is 500.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 500.15182643 g/mol and the complexity rating of the compound is 816. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioactivity Studies

This compound is related to a series of benzenesulfonamides that have been synthesized and tested for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Certain derivatives exhibit interesting cytotoxic activities, which are pivotal for anti-tumor activity studies. These sulfonamides have shown strong inhibition against human cytosolic isoforms hCA I and II, indicating their potential in cancer research and treatment strategies (Gul et al., 2016).

Crystal Structure Analysis

The crystal structures of related sulfonamide derivatives have been studied, revealing similar molecular conformations and hydrogen-bonding patterns across different substituents. These findings contribute to the understanding of their structural and functional relationships, important for designing more effective compounds (Purandara et al., 2018).

Photophysicochemical Properties

New derivatives of benzenesulfonamide have been synthesized and their structures characterized by various spectroscopic methods. These compounds, particularly zinc(II) phthalocyanines with benzenesulfonamide substituents, have been analyzed for their spectroscopic, photophysical, and photochemical properties, showcasing their potential in photocatalytic applications and as photosensitizers suitable for photodynamic therapy, an alternative therapy in cancer treatment (Öncül et al., 2021; Öncül et al., 2022).

Carbonic Anhydrase Inhibitory Effects

A new series of sulfonamides incorporating triazine moieties have been reported as inhibitors of cytosolic and tumor-associated carbonic anhydrase isozymes I, II, and IX. These compounds have shown a range of inhibition constants, with certain derivatives displaying selectivity for inhibiting hCA IX over hCA II. Such properties make them excellent leads for novel approaches in managing hypoxic tumors (Garaj et al., 2005).

properties

IUPAC Name

4-[[benzenesulfonyl(pyridin-2-yl)amino]methyl]-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O4S/c1-35-25-12-6-5-9-23(25)19-29-30-27(32)22-16-14-21(15-17-22)20-31(26-13-7-8-18-28-26)36(33,34)24-10-3-2-4-11-24/h2-19H,20H2,1H3,(H,30,32)/b29-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGZOCSTHAECEL-VUTHCHCSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=N3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=N3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.